molecular formula C9H12BrNO3 B3043686 3-Bromo-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole CAS No. 903131-52-2

3-Bromo-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole

Cat. No.: B3043686
CAS No.: 903131-52-2
M. Wt: 262.1 g/mol
InChI Key: XVXHBXKYUNHJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole is a versatile chemical compound used in various scientific research fields. It is known for its unique structure, which includes a bromine atom, an isoxazole ring, and a tetrahydropyran-2-yloxy group. This compound exhibits intriguing properties that make it valuable in diverse applications, ranging from organic synthesis to medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole typically involves the reaction of 3-bromo-5-hydroxymethylisoxazole with tetrahydro-2H-pyran-2-ol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The isoxazole ring can be reduced to form corresponding amines

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides or thiols.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines

Scientific Research Applications

3-Bromo-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Bromo-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole involves its interaction with specific molecular targets. The bromine atom and isoxazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The tetrahydropyran-2-yloxy group enhances the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)tetrahydro-2H-pyran: Shares the tetrahydropyran-2-yloxy group but lacks the isoxazole ring.

    4-Bromotetrahydropyran: Contains a bromine atom and tetrahydropyran ring but differs in the position of the bromine atom.

    2-(6-Bromohexyloxy)tetrahydro-2H-pyran: Similar structure but with a longer alkyl chain .

Uniqueness

3-Bromo-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole is unique due to its combination of a bromine atom, isoxazole ring, and tetrahydropyran-2-yloxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill .

Properties

IUPAC Name

3-bromo-5-(oxan-2-yloxymethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3/c10-8-5-7(14-11-8)6-13-9-3-1-2-4-12-9/h5,9H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXHBXKYUNHJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC2=CC(=NO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701191435
Record name 3-Bromo-5-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903131-52-2
Record name 3-Bromo-5-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]isoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903131-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole
Reactant of Route 5
Reactant of Route 5
3-Bromo-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole
Reactant of Route 6
3-Bromo-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.